molecular formula C19H19NO5 B1338372 Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate CAS No. 58578-45-3

Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate

Cat. No.: B1338372
CAS No.: 58578-45-3
M. Wt: 341.4 g/mol
InChI Key: DXBNGOWOMMHJKK-KRWDZBQOSA-N
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Description

Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate is a chemical compound with the molecular formula C18H19NO5. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, an oxo group, and a phenylmethoxycarbonylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl alcohol, phenylmethoxycarbonyl chloride, and 4-oxo-2-(s)-aminobutanoic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and pH. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran.

    Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide or potassium carbonate are employed in substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzyl derivatives.

Scientific Research Applications

Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 4-oxo-2-®-[[(phenylmethoxy)carbonyl]amino]butanoate
  • Phenyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate
  • Methyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate

Uniqueness

Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

benzyl (2S)-4-oxo-2-(phenylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c21-12-11-17(18(22)24-13-15-7-3-1-4-8-15)20-19(23)25-14-16-9-5-2-6-10-16/h1-10,12,17H,11,13-14H2,(H,20,23)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBNGOWOMMHJKK-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CC=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70552480
Record name Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70552480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58578-45-3
Record name Phenylmethyl (2S)-4-oxo-2-[[(phenylmethoxy)carbonyl]amino]butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58578-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70552480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanoic acid, 4-oxo-2-[[(phenylmethoxy)carbonyl]amino]-, phenylmethyl ester, (2S)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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